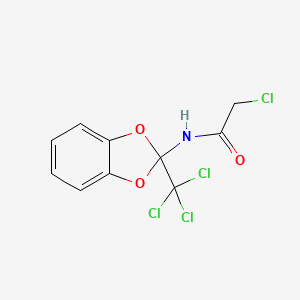

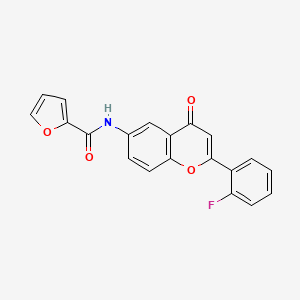

![molecular formula C24H31N5OS B2502320 N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1114876-91-3](/img/structure/B2502320.png)

N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cycloheptyl-1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a condensed derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These compounds are part of a larger class of chemical compounds known as condensed heterocyclic systems containing a pyridine ring . They are widely used in the treatment of various diseases and have diverse physiological actions .

Synthesis Analysis

The synthesis of these compounds is based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Substitution reactions are conducted in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyridine ring as a key component . The pyridine ring is part of a larger condensed heterocyclic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . Other reactions involve the heating of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Scientific Research Applications

Synthesis and Biological Activity

Antianaphylactic Activity : Compounds structurally related to thieno[3,2-d]pyrimidines have been synthesized with potential antianaphylactic activity, indicating a possible application in allergy research or treatment (Wagner, Vieweg, Prantz, & Leistner, 1993) source.

Antimicrobial Activity : New pyridothienopyrimidines have shown antimicrobial activities, suggesting an application in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002) source.

Synthetic Approaches

- One-Pot Synthesis : Innovative synthetic approaches for the creation of pyrido[3,2-d]pyrimidine derivatives highlight the versatility of these compounds in chemical synthesis, which could be relevant for designing new molecules with specific properties (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020) source.

Anticancer Potential

- Anti-angiogenic and DNA Cleavage Activities : Novel derivatives structurally related to the compound have shown significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer research and therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017) source.

Future Directions

The future directions for these compounds could involve further exploration of their neurotropic activity, as well as their potential use in the treatment of various diseases . The search for new, more effective, and low-toxic anticonvulsant compounds, including those with extended psychotropic properties, continues to be very relevant .

properties

IUPAC Name |

N-cycloheptyl-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5OS/c1-15-13-16(2)27-24-19(15)20-21(31-24)22(26-14-25-20)29-11-9-17(10-12-29)23(30)28-18-7-5-3-4-6-8-18/h13-14,17-18H,3-12H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDDNFDDYOZLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NC5CCCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)